3-Acetoxy-4-nitrobenzoic acid
Overview
Description
3-Acetoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is characterized by the presence of an acetoxy group (-OCOCH3) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-4-nitrobenzoic acid typically involves the acetylation of 4-nitrobenzoic acid. The process can be summarized as follows:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitrobenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 3-Acetoxy-4-aminobenzoic acid.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-4-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetoxy-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic Acid: Similar structure but with the nitro group in a different position, affecting its chemical properties.
4-Acetoxybenzoic Acid: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: 3-Acetoxy-4-nitrobenzoic acid is unique due to the presence of both the acetoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-acetyloxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFEUYSCNJQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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